molecular formula C11H16FN3O4 B8186231 (R)-N-Boc-2-fluoro-histidine

(R)-N-Boc-2-fluoro-histidine

Cat. No.: B8186231
M. Wt: 273.26 g/mol
InChI Key: KVZOWQWJSNGOPA-SSDOTTSWSA-N
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Description

®-N-Boc-2-fluoro-histidine is a derivative of histidine, an essential amino acid. The compound is characterized by the presence of a fluoro group at the second position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This modification enhances its stability and makes it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Boc-2-fluoro-histidine typically involves the following steps:

    Protection of Histidine: The amino group of histidine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting histidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Fluorination: The protected histidine is then subjected to fluorination at the second position. This can be done using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of ®-N-Boc-2-fluoro-histidine may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production process efficiently.

Types of Reactions:

    Substitution Reactions: The fluoro group in ®-N-Boc-2-fluoro-histidine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, yielding the free amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted histidine derivatives can be obtained.

    Deprotected Product: Removal of the Boc group yields 2-fluoro-histidine.

Scientific Research Applications

®-N-Boc-2-fluoro-histidine finds applications in several fields:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the synthesis of fluorinated pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ®-N-Boc-2-fluoro-histidine exerts its effects is primarily through its interaction with enzymes and proteins. The fluoro group can participate in hydrogen bonding and electrostatic interactions, influencing the binding affinity and specificity of the compound towards its molecular targets. The Boc group, while present, protects the amine functionality, allowing selective reactions at other sites.

Comparison with Similar Compounds

    ®-N-Boc-histidine: Lacks the fluoro group, making it less reactive in certain substitution reactions.

    2-fluoro-histidine: Does not have the Boc protecting group, making it more reactive but less stable.

Uniqueness: ®-N-Boc-2-fluoro-histidine is unique due to the presence of both the fluoro and Boc groups, which confer enhanced stability and selective reactivity. This makes it a versatile intermediate in synthetic chemistry and a valuable tool in biochemical research.

Properties

IUPAC Name

(2R)-3-(2-fluoro-1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3O4/c1-11(2,3)19-10(18)15-7(8(16)17)4-6-5-13-9(12)14-6/h5,7H,4H2,1-3H3,(H,13,14)(H,15,18)(H,16,17)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZOWQWJSNGOPA-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=C(N1)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CN=C(N1)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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